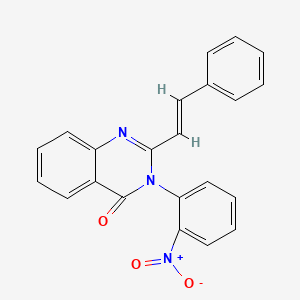
3-(2-nitrophenyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone
Overview
Description
3-(2-nitrophenyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the quinazolinone family, which is known for its diverse biological activities.
Mechanism of Action
The mechanism of action of 3-(2-nitrophenyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In cancer cells, it has been found to induce apoptosis (programmed cell death) and inhibit cell proliferation. It has also been found to inhibit viral replication and bacterial growth, possibly by disrupting key metabolic pathways.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been found to induce cell cycle arrest and inhibit DNA synthesis in cancer cells, leading to cell death. It has also been found to inhibit the production of pro-inflammatory cytokines and modulate the immune response. In addition, it has been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-(2-nitrophenyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone in lab experiments is its diverse biological activities, which make it a promising candidate for drug development. It is also relatively easy to synthesize in high yield and purity. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for research on 3-(2-nitrophenyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone. One area of interest is its potential as an anticancer agent, particularly in combination with other drugs. Another area of interest is its potential as an anti-inflammatory agent, which could have applications in the treatment of autoimmune diseases. In addition, further research is needed to fully understand its mechanism of action and optimize its therapeutic potential in various fields.
Scientific Research Applications
3-(2-nitrophenyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been investigated for its anticancer, antiviral, and antibacterial activities. It has also been found to have potential as an anti-inflammatory agent and a modulator of the immune system. In addition, it has been studied for its potential use in organic electronics, such as in the fabrication of organic light-emitting diodes and organic field-effect transistors.
properties
IUPAC Name |
3-(2-nitrophenyl)-2-[(E)-2-phenylethenyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O3/c26-22-17-10-4-5-11-18(17)23-21(15-14-16-8-2-1-3-9-16)24(22)19-12-6-7-13-20(19)25(27)28/h1-15H/b15-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFGURPBJNMOMF-CCEZHUSRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 2-{[(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3898600.png)
![2-(5-{[5-(4-nitrophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)pentanoic acid](/img/structure/B3898607.png)
![N-(4-chlorophenyl)-2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B3898614.png)
![2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B3898627.png)
![2-[2-(2-furyl)vinyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B3898631.png)
![2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B3898647.png)
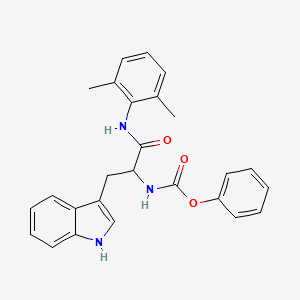
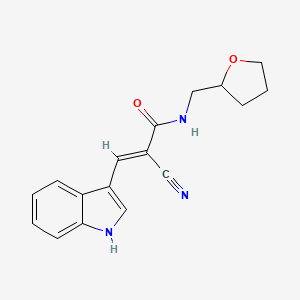
![5-{[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B3898670.png)
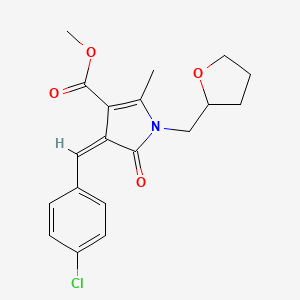
![1-({5-[(4-chlorophenyl)sulfonyl]-2-methylphenyl}sulfonyl)piperidine](/img/structure/B3898681.png)
![N-[(benzyloxy)carbonyl]-N-(4-bromophenyl)tryptophanamide](/img/structure/B3898693.png)
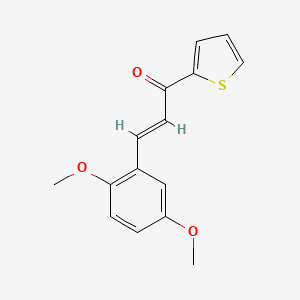
![5-allyl-3-{[2-(1-piperidinyl)ethyl]thio}-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B3898701.png)